molecular formula C17H14N2O2S B2726714 (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035036-21-4

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide

Cat. No. B2726714
CAS RN: 2035036-21-4
M. Wt: 310.37
InChI Key: PHVRGTWRZLOKDI-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological conditions. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that acts by binding to the S1P receptor and inhibiting the migration of immune cells from lymph nodes, thus reducing inflammation and immune responses.

Scientific Research Applications

Palladium-Catalyzed Alkenation

A palladium-catalyzed direct alkenation of thiophenes and furans, including compounds similar to (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide, has been developed. This process involves regioselective C–H bond functionalization in the presence of AgOAc and pyridine, allowing for the oxidative coupling reactions with olefinic substrates like acrylates and acrylamides to yield mono-alkenylated products. The (E)-isomers were predominantly isolated, suggesting a specific utility in synthesizing geometrically defined alkenes (Zhao et al., 2009).

Intramolecular Cyclization

Research on alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally related to the compound of interest, showed that they undergo intramolecular cyclization to form various dihydrothiopyrano[3,4-b]furans upon reaction. This indicates the compound's potential in synthesizing novel heterocyclic structures through cyclization processes (Pevzner, 2021).

Organic Light-Emitting Diodes (OLEDs)

A novel furo[3,2-c]pyridine-based iridium complex, related in structure to the compound , demonstrated significant improvements in external quantum efficiency (EQE) for OLED applications. This suggests potential applications of similar compounds in developing high-performance OLED materials (Yan et al., 2017).

Enantioselective Ene-Reduction

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi was reported, showcasing the bio-catalytic applications of similar compounds in synthesizing enantiomerically enriched products. This highlights the compound's relevance in green chemistry and biocatalysis (Jimenez et al., 2019).

Hydrogen Transfer Polymerization

Investigations into the interaction between acrolein and acrylamide for anionic copolymerization, relevant to the synthesis and polymerization behavior of this compound, have provided insights into the mechanisms of hydrogen transfer polymerization. This research could inform the development of novel polymeric materials (Yamashita et al., 1984).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVRGTWRZLOKDI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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